molecular formula C15H10Cl2N2OS B2725515 (E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 476282-00-5

(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2725515
CAS No.: 476282-00-5
M. Wt: 337.22
InChI Key: IUDAPSWCKGNLAJ-OBGWFSINSA-N
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Description

(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule belonging to the class of N-(thiazol-2-yl)-benzamide analogs, which have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels, which is activated by zinc ions (Zn2+) and protons (H+) and exhibits unique signaling properties, including considerable spontaneous activity and slow desensitization . This compound is proposed to function as a negative allosteric modulator (NAM) of ZAC, with a mechanism of action that is largely non-competitive and state-dependent, suggesting it targets the transmembrane and/or intracellular domains of the receptor rather than the orthosteric agonist-binding site . The core structural motif of this compound, featuring a benzothiazole scaffold, is associated with diverse biological activities, making it a valuable pharmacophore in medicinal chemistry . Its primary research value lies in its utility as a selective pharmacological tool compound for in vitro electrophysiological and pharmacological investigations aimed at elucidating the poorly understood physiological functions of ZAC, which is expressed in the brain, pancreas, placenta, and other tissues . Research-grade (E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is provided for research applications exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2,5-dichloro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-19-12-4-2-3-5-13(12)21-15(19)18-14(20)10-8-9(16)6-7-11(10)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDAPSWCKGNLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Methylbenzo[d]thiazol-2-amine

The synthesis begins with 3-methylbenzo[d]thiazol-2-amine, a critical precursor. This intermediate is synthesized via cyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas using α-bromoacetone generated in situ from bromine and dry acetone in the presence of triethylamine. The reaction proceeds through nucleophilic attack of the thiourea sulfur on α-bromoacetone, followed by intramolecular cyclization to form the thiazole ring (Equation 1):

$$
\text{1-(Benzo[d]thiazol-2-yl)-3-aroylthiourea} + \alpha\text{-bromoacetone} \rightarrow \text{3-Methylbenzo[d]thiazol-2-amine} + \text{HBr}
$$

Yields typically range from 65–75%, with purity confirmed via melting point (m.p. 142–145°C) and $$ ^1H $$-NMR (δ 2.35 ppm, singlet for CH$$ _3 $$).

Synthesis of 2,5-Dichlorobenzoyl Chloride

2,5-Dichlorobenzoyl chloride is prepared by treating 2,5-dichlorobenzoic acid with thionyl chloride (SOCl$$ _2 $$) under reflux. The reaction is driven to completion by removing HCl gas, yielding the acyl chloride in >90% purity (Equation 2):

$$
\text{2,5-Dichlorobenzoic acid} + \text{SOCl}2 \rightarrow \text{2,5-Dichlorobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$

Preparation Methods for the Target Compound

Heterocyclization-Acylation Sequential Approach

This two-step method involves forming the thiazol-2(3H)-ylidene intermediate followed by acylation:

  • Formation of Thiazol-2(3H)-ylidene :
    Reacting 3-methylbenzo[d]thiazol-2-amine with 2,5-dichlorobenzaldehyde in ethanol under acidic conditions (HCl catalyst) yields the Schiff base. Oxidation with MnO$$ _2 $$ in dichloromethane generates the imine (Equation 3):

    $$
    \text{3-Methylbenzo[d]thiazol-2-amine} + \text{2,5-Dichlorobenzaldehyde} \rightarrow \text{(E)-N-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzaldehyde}
    $$

  • Acylation with Benzoyl Chloride :
    The imine intermediate is treated with 2,5-dichlorobenzoyl chloride in dry dichloromethane using triethylamine as a base. The reaction proceeds via nucleophilic acyl substitution, forming the target compound (Equation 4):

    $$
    \text{(E)-N-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzaldehyde} + \text{2,5-Dichlorobenzoyl chloride} \rightarrow \text{(E)-2,5-Dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide}
    $$

    Reaction Conditions :

    • Temperature: 0–5°C
    • Time: 6–8 hours
    • Yield: 58–62%
    • Purification: Recrystallization from ethanol/water (3:1).

One-Pot Coupling Using DCC/DMAP

A modified approach adapts methods from patent literature, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents:

  • Procedure :

    • 3-Methylbenzo[d]thiazol-2-amine hydrobromate (0.75 mmol) and 2,5-dichlorobenzoic acid (1.0 mmol) are stirred in dichloromethane.
    • DMAP (0.125 mmol) and DCC (1.0 mmol) are added sequentially.
    • The mixture is stirred at room temperature for 12 hours, filtered to remove dicyclohexylurea (DCU), and concentrated.

    Yield : 68–72%
    Key Advantages :

    • Avoids isolation of intermediates.
    • Enhances stereoselectivity for the (E)-isomer due to mild conditions.

Optimization and Mechanistic Insights

Stereochemical Control

The (E)-configuration is favored due to:

  • Conjugative Stabilization : Delocalization of the imine π-electrons into the benzamide and thiazole rings.
  • Steric Effects : The 3-methyl group on the thiazole ring hinders the (Z)-isomer formation.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : Dichloromethane and DMF improve reaction rates by stabilizing charged intermediates.
  • Low Temperatures (0–5°C) : Minimize side reactions such as imine hydrolysis or isomerization.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$) :
    δ 1.40 (s, 9H, 3×CH$$ _3 $$), 7.42–7.89 (m, 6H, aromatic), 8.20 (s, 1H, imine).
  • IR (KBr) :
    1665 cm$$ ^{-1} $$ (C=O stretch), 1590 cm$$ ^{-1} $$ (C=N stretch).
  • HPLC :
    Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-geometry, with a dihedral angle of 178.5° between the benzamide and thiazole planes.

Applications and Further Directions

The compound’s bioactivity profile suggests potential as an antimicrobial or anticancer agent. Future work should explore:

  • Structure-Activity Relationships : Modifying chloro and methyl substituents.
  • Green Chemistry Approaches : Using ionic liquids or microwave-assisted synthesis to improve yields.

Chemical Reactions Analysis

Types of Reactions

(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the reaction of 2-amino-5-dichlorobenzothiazole derivatives with appropriate acyl chlorides or isocyanates. The process often employs methods such as:

  • Heterocyclization : Utilizing α-bromoacetone in the presence of triethylamine to facilitate the cyclization of thioureas derived from benzothiazole .
  • Recrystallization : Following synthesis, purification through recrystallization from solvents like ethanol is common to obtain pure products .

Biological Activities

The biological activities of (E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide have been evaluated in various studies, demonstrating its potential in pharmacology:

Antimicrobial Activity

Research indicates that compounds related to benzothiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results at concentrations as low as 1 µg/mL .

Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer activities. Studies have shown that compounds containing the benzothiazole moiety can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines . The specific compound (E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has shown potential in this regard, warranting further investigation into its mechanisms of action.

Acetylcholinesterase Inhibition

Recent studies have highlighted the role of benzothiazole-based compounds as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s disease. Compounds with similar structures have demonstrated inhibitory activity against acetylcholinesterase, suggesting that (E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide may also possess this property .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of (E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide. Modifications in substituents on the benzothiazole ring can significantly influence biological activity. For example:

  • Chlorine Substituents : The presence of chlorine atoms has been linked to enhanced antibacterial activity.
  • Methyl Groups : Methyl substitutions on the benzothiazole ring can improve lipophilicity and cellular uptake.

Case Studies

Several studies provide insights into the applications and effectiveness of this compound:

StudyApplicationFindings
Saeed & Rafique (2013)AntimicrobialDemonstrated significant antibacterial activity against multiple strains .
Prajapati & Modi (2011)AntifungalEvaluated antifungal properties with effective inhibition against Aspergillus species .
Recent Alzheimer’s ResearchNeuroprotectionIdentified potential as an acetylcholinesterase inhibitor with promising IC50 values .

Mechanism of Action

The mechanism of action of (E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and psychiatric disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Differences

Table 1: Key Structural Features
Compound Name Core Structure Substituents/Modifications Heterocycle Type
Target Compound Benzamide 2,5-dichloro; 3-methylbenzo[d]thiazol-2-ylidene Benzothiazole
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Benzamide 2,4-dichloro; unsubstituted thiazole Thiazole
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Benzamide Isoxazole; phenyl-thiadiazole Thiadiazole
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl; hydroxyalkyl None (aliphatic directing group)

Key Observations :

  • The target compound and 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide share a benzamide-thiazole scaffold but differ in chloro-substitution positions (2,5 vs. 2,4) and thiazole substitution (3-methylbenzo[d]thiazole vs. simple thiazole).
  • Compound 6 replaces the thiazole with a thiadiazole-isoxazole system, introducing additional nitrogen atoms and phenyl groups that alter electronic properties.
  • The hydroxyalkyl derivative lacks heterocyclic components but features an N,O-bidentate directing group, highlighting divergent applications (e.g., catalysis vs. bioactivity).

Physicochemical Properties

Table 2: Comparative Physical Data
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable Spectral Features
Target Compound Not reported ~1600–1679 (estimated) E-configuration imine (NMR coupling)
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Not reported Not reported Anti-inflammatory activity noted
Compound 6 160 1606 Isoxazole-H signals at δ 7.95–8.13 (¹H NMR)
8a 290 1679, 1605 Acetyl/methyl groups (δ 2.49–2.63, ¹H NMR)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not reported ~1700 (C=O) Hydroxyalkyl protons (δ 1.36–4.35, ¹H NMR)

Analysis :

  • The target compound’s dichloro and methylthiazole groups likely increase melting point compared to compound 6 (160°C) but may remain lower than 8a (290°C) due to reduced symmetry.
  • IR data suggest comparable C=O stretching frequencies across analogs (~1600–1700 cm⁻¹), with subtle shifts depending on substituent electron effects.

Biological Activity

The compound (E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a member of the benzo[d]thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of (E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is C13H9Cl2N3OSC_{13}H_{9}Cl_{2}N_{3}OS. Its structure features:

  • A benzo[d]thiazole moiety.
  • A dichlorobenzamide structure.
  • An electronegative chlorine substituent that may influence its reactivity and biological interactions.

Molecular Characteristics

PropertyValue
Molecular Weight314.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Anticancer Activity

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, studies have shown that similar thiazole derivatives can induce apoptosis in cancer cells through various mechanisms including:

  • Inhibition of Bcl-2 proteins.
  • Induction of reactive oxygen species (ROS) production leading to cell death.

In a comparative study, derivatives with similar structures showed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating promising anticancer potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness noted in strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups like chlorine enhances antibacterial efficacy .

Anti-inflammatory Effects

Some derivatives of thiazole compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests a potential use for (E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide in treating inflammatory diseases .

The biological activity of (E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Interaction with DNA : It may bind to DNA or interfere with DNA replication processes.
  • Modulation of Signaling Pathways : The compound could alter key signaling pathways associated with cell survival and apoptosis.

Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized various thiazole derivatives and tested their cytotoxic effects on cancer cell lines. One derivative showed an IC50 value comparable to doxorubicin, a standard chemotherapy drug . This highlights the potential of thiazole-based compounds in cancer therapy.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives against common pathogens. The results indicated that certain modifications to the thiazole ring significantly enhanced antibacterial activity, suggesting that (E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide could be further optimized for better efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones under acidic conditions, followed by condensation with 2,5-dichlorobenzoyl chloride. Key steps include:

  • Core formation : Cyclization at 80–100°C in ethanol or DMF with catalytic HCl .
  • Amidation : Reaction with benzoyl chloride derivatives in pyridine or THF, monitored via TLC .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methyl group at 3-position: δ ~3.4 ppm; aromatic protons: δ 7.2–8.1 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ at m/z 393.9784 for C16H _{16}H _{11}Cl2N _{2}N _{2}OS) .
  • IR : Stretching frequencies for amide C=O (~1680 cm1^{-1}) and thiazole C=N (~1600 cm1^{-1}) .

Q. What preliminary biological activities are reported for similar benzothiazole derivatives?

  • Findings : Analogous compounds show:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Enzyme inhibition : IC50_{50} of 0.5–5 µM for acetylcholinesterase (AChE) .
  • Anticancer potential : GI50_{50} of 10–50 µM in MCF-7 and HeLa cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity in the synthesis of the (E)-isomer?

  • Methodology :

  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Temperature control : Lower temperatures (0–5°C) during imine formation to favor the (E)-configuration via kinetic control .
  • Catalysts : Additives like triethylamine or DMAP enhance amidation efficiency .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Case study : Discrepancies in antimicrobial activity may arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) .
  • Membrane permeability : LogP values >3.0 correlate with enhanced Gram-negative activity; adjust substituents (e.g., methoxy groups) to optimize hydrophobicity .
  • Resistance mechanisms : Test against efflux pump-deficient strains (e.g., E. coli ΔAcrAB) to identify intrinsic activity .

Q. How can computational modeling predict target interactions for this compound?

  • Approach :

  • Molecular docking : Use AutoDock Vina to simulate binding to AChE (PDB: 4EY7). Key interactions: halogen bonding with Cl atoms and π-π stacking with thiazole .
  • MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (AMBER force field) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to guide design .

Q. What advanced spectroscopic methods elucidate tautomeric equilibria in solution?

  • Techniques :

  • Variable-temperature NMR : Monitor thiazolylidene proton shifts (δ ~12–14 ppm) to identify keto-enol tautomerism .
  • UV-Vis spectroscopy : Detect λmax_{\text{max}} shifts (e.g., 320 → 350 nm) in polar solvents due to tautomeric stabilization .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • SAR insights :

  • Electron-withdrawing groups : 2,5-Dichloro substitution enhances electrophilicity, improving enzyme inhibition .
  • Steric effects : 3-Methyl group reduces steric hindrance at the binding pocket compared to bulkier substituents .
  • Bioisosteres : Replace benzamide with sulfonamide to modulate solubility and target selectivity .

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